1-(2-Fluoroethyl)piperidin-4-amine hydrochloride 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1315497-29-0
VCID: VC2959174
InChI: InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H
SMILES: C1CN(CCC1N)CCF.Cl
Molecular Formula: C7H16ClFN2
Molecular Weight: 182.67 g/mol

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride

CAS No.: 1315497-29-0

Cat. No.: VC2959174

Molecular Formula: C7H16ClFN2

Molecular Weight: 182.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride - 1315497-29-0

Specification

CAS No. 1315497-29-0
Molecular Formula C7H16ClFN2
Molecular Weight 182.67 g/mol
IUPAC Name 1-(2-fluoroethyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H
Standard InChI Key QENBADYCUJIHOZ-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CCF.Cl
Canonical SMILES C1CN(CCC1N)CCF.Cl

Introduction

Chemical Structure and Properties

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride features a piperidine ring with an amine group at the 4-position and a fluoroethyl substituent at the nitrogen atom of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to its free base form.

Basic Identification Data

ParameterValue
CAS Number1315497-29-0
Molecular FormulaC₇H₁₆ClFN₂
Molecular Weight182.67 g/mol
IUPAC Name1-(2-fluoroethyl)piperidin-4-amine;hydrochloride
European Community (EC) Number812-103-5

Structural Identifiers

The compound can be described using various chemical notation systems, which are essential for database searching and computational chemistry applications.

Identifier TypeValue
SMILESC1CN(CCC1N)CCF.Cl
InChIInChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H
InChIKeyQENBADYCUJIHOZ-UHFFFAOYSA-N

The parent compound of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is 1-(2-Fluoroethyl)piperidin-4-amine (CID 16748092), which lacks the hydrochloride component .

Synthesis Methods

General Synthetic Routes

The synthesis of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride typically involves multiple reaction steps. The primary approach involves the reaction of piperidine-4-amine with 2-fluoroethyl derivatives under specific conditions.

A common synthetic pathway includes:

  • Nucleophilic substitution reaction between piperidine-4-amine and a suitable 2-fluoroethyl leaving group

  • Formation of the hydrochloride salt by treatment with hydrochloric acid

  • Purification through recrystallization or column chromatography

Reaction Conditions

The synthesis typically requires controlled temperature and pressure settings, as well as appropriate catalysts to facilitate the desired transformations. Solvents commonly employed include ethanol, methanol, or tetrahydrofuran. The reaction progress is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.

Chemical Reactivity

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride can participate in various chemical reactions due to its functional groups.

Amine Reactivity

The primary amine at the 4-position of the piperidine ring can undergo typical reactions associated with amines:

  • Acylation with acid chlorides or anhydrides to form amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of Schiff bases

Fluoroethyl Group Reactions

The fluoroethyl moiety attached to the piperidine nitrogen can participate in:

  • Nucleophilic substitution reactions where the fluorine atom acts as a leaving group

  • Elimination reactions under strong basic conditions

  • Complexation with certain metal ions due to the electronegativity of fluorine

Physical Properties

The physical characteristics of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride are important for its handling, storage, and application in research settings.

Appearance and Solubility

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride typically appears as a white to off-white crystalline solid at room temperature. As a hydrochloride salt, it demonstrates enhanced solubility in water compared to its free base form. It is also soluble in polar organic solvents such as methanol and ethanol but shows limited solubility in non-polar solvents like hexane or toluene.

Applications in Chemical Research

Synthetic Building Block

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride serves as a valuable intermediate in organic synthesis. The presence of both an amine group and a fluoroethyl substituent makes it versatile for constructing more complex molecules, particularly those with potential pharmacological activities.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is often utilized as a precursor for developing pharmaceutically active substances. The fluoroethyl group can enhance binding affinity to biological targets, while the amine group provides a site for further functionalization .

Pharmacological Properties and Research Findings

Structure-Activity Relationships

The presence of the fluoroethyl group in this compound is particularly significant from a medicinal chemistry perspective. Fluorination of drug molecules can:

  • Improve metabolic stability by blocking potential sites of enzymatic degradation

  • Enhance lipophilicity, potentially improving membrane permeability

  • Increase binding selectivity to target receptors

  • Modulate the electronic properties of the molecule, affecting its interaction with biological targets

Hazard StatementCodeDescriptionWarning Category
H315100%Causes skin irritationWarning Skin corrosion/irritation
H319100%Causes serious eye irritationWarning Serious eye damage/eye irritation
H335100%May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures

When handling this compound, several precautionary measures should be observed:

  • Wear appropriate personal protective equipment, including gloves, eye protection, and laboratory coat

  • Work in a well-ventilated area or under a fume hood

  • Avoid skin contact, inhalation, or ingestion

  • In case of accidental exposure, follow standard first aid procedures as indicated by regulatory guidelines

Comparison with Similar Compounds

Structural Relatives

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride shares structural similarities with several other compounds that have been studied in various contexts:

CompoundStructural DifferenceNotable Characteristics
PiperidineLacks both fluoroethyl and amine groupsBasic heterocyclic building block
4-AminopiperidineLacks fluoroethyl groupSimpler precursor with primary amine
1-(2-Fluorobenzyl)piperidin-4-amine hydrochlorideContains fluorobenzyl instead of fluoroethylEnhanced aromatic interactions
1-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochlorideContains fluorophenyl and different substitution patternDifferent spatial arrangement and reactivity

Functional Significance of Structural Variations

The specific positioning of the fluorine atom in 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride distinguishes it from related compounds. This positioning affects:

  • Electronic distribution within the molecule

  • Hydrogen bonding capabilities

  • Metabolic stability

  • Receptor binding profiles

Research Applications

Synthetic Utility

Researchers have utilized 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride and similar compounds in various synthetic pathways. For instance, fluorinated piperidine derivatives have been employed in the development of radiopharmaceuticals for positron emission tomography (PET) imaging .

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